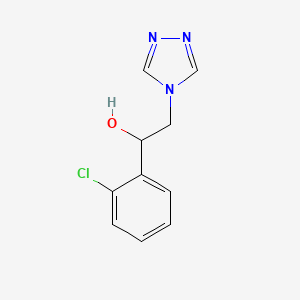![molecular formula C14H14N4O B7630885 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, also known as MMQ, is a chemical compound that has been used in scientific research for its potential pharmacological applications. MMQ is a triazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mécanisme D'action
The exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and angiogenesis. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in these pathways.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have a range of biochemical and physiological effects. For example, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and oxidative stress. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have antioxidant properties, which could be beneficial in the treatment of diseases that involve oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that it has been shown to be relatively non-toxic, making it a safe compound to work with. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one. One area of interest is the development of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one-based therapies for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential side effects of 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one and its long-term safety profile.
Méthodes De Synthèse
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one can be synthesized through a multistep process that involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with methyl hydrazinecarboxylate, followed by cyclization with triethyl orthoformate and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one.
Applications De Recherche Scientifique
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In particular, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one has been shown to have anti-angiogenic effects, which could be useful in the treatment of diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
Propriétés
IUPAC Name |
4-methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-7-11(8-18-14(19)17(2)9-15-18)12-5-3-4-6-13(12)16-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZQBPALWGRSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)

![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)
![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)